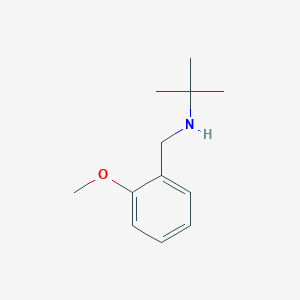

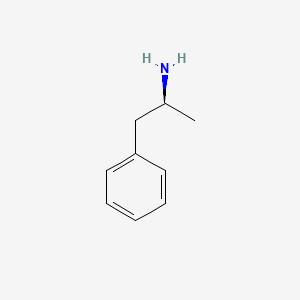

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWABNGOKZPWYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359391 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-68-7 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Introduction: Strategic Importance and Physicochemical Profile

N-(2-Methoxybenzyl)-2-methylpropan-2-amine, a secondary amine featuring a sterically hindered tert-butyl group and a methoxy-substituted benzyl moiety, represents a significant scaffold in medicinal chemistry and materials science. The "NBOMe" component, referring to the N-(2-methoxybenzyl) part of the molecule, is a key structural feature in a range of psychoactive substances, where it has been shown to significantly increase binding affinity at serotonin receptors.[1][2] Beyond this, the unique combination of a bulky, lipophilic tert-butyl group and a polar methoxybenzyl group imparts distinct solubility and reactivity characteristics, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, followed by a detailed analysis of its structural characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 34156-55-7 |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Synthesis via Reductive Amination: A Mechanistic Approach

The most efficient and widely employed method for the synthesis of this compound is reductive amination.[3][4] This one-pot reaction involves the initial formation of an imine intermediate from 2-methoxybenzaldehyde and tert-butylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

Causality of Experimental Choices

-

Reactants: 2-Methoxybenzaldehyde serves as the carbonyl component, providing the methoxybenzyl moiety.[5][6] Tert-butylamine, a sterically hindered primary amine, is chosen for its ability to form a stable imine and introduce the bulky tert-butyl group.[7]

-

Reducing Agent: Sodium borohydride (NaBH4) is a cost-effective and selective reducing agent for this transformation.[8][9] It is mild enough to preferentially reduce the imine in the presence of the aldehyde, especially when the reaction is carried out in a protic solvent like methanol.[10] While other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) offer even greater selectivity for imines over carbonyls, NaBH4 is often sufficient and more economical for this specific reaction.[9][11]

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the sodium borohydride. It also acts as a proton source for the reduction step.

Experimental Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Imine Formation: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add tert-butylamine (1.1 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Characterization: A Multi-technique Approach

Unequivocal characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques provides a comprehensive structural analysis.

Characterization Workflow Diagram

Caption: Logical flow for the structural characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for each unique proton environment. Key expected resonances include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a multiplet pattern for the four aromatic protons.[12][13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected signals include those for the quaternary and methyl carbons of the tert-butyl group, the methoxy carbon, the benzylic methylene carbon, and the aromatic carbons.[12][13] The carbon attached to the iodine in related NBOMe compounds shows a distinctive upfield shift, which can be a useful diagnostic feature in analogous structures.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[14][15]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C-N Stretch: A C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ region.[16]

-

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretch: An absorption corresponding to the aryl-O stretch of the methoxy group is expected around 1230-1260 cm⁻¹.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (193.29 g/mol ).[18][19]

-

Fragmentation Pattern: Characteristic fragmentation patterns for NBOMe-type compounds often involve cleavage at the benzylic position, leading to the formation of a tropylium-like ion at m/z 121 (from the 2-methoxybenzyl moiety) and a fragment corresponding to the tert-butylamine portion.[19][20]

Table 2: Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals for tert-butyl, methoxy, benzylic, and aromatic protons. |

| ¹³C NMR | Resonances for all unique carbon atoms. |

| IR (cm⁻¹) | ~3300-3500 (N-H), ~3000 (aromatic C-H), <3000 (aliphatic C-H), ~1450-1600 (C=C), ~1240 (C-O), ~1020-1250 (C-N). |

| MS (m/z) | Molecular ion peak at 193 or 194; key fragment at 121. |

Applications and Future Directions

The N-(2-methoxybenzyl) moiety is a crucial component in a class of potent hallucinogenic phenethylamines known as NBOMes.[21][22] These compounds are potent agonists of the 5-hydroxytryptamine receptor subtype 2A (5-HT2A).[21] While the parent compound, this compound, is not itself a known psychoactive substance, it serves as a valuable, non-regulated starting material or structural analog for research into the pharmacology and toxicology of the NBOMe class of drugs.[23][24][25] Its synthesis and characterization are therefore of significant interest to forensic chemists and pharmacologists. Furthermore, the unique steric and electronic properties of this molecule make it a candidate for investigation in other areas of chemical synthesis, such as catalysis and materials science.

References

-

Reductive amination - Wikipedia. Available at: [Link]

-

Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions - ResearchGate. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

- Myers Chem 115.

-

Sodium cyanoborohydride and iminium reductions - Chemistry Stack Exchange. Available at: [Link]

-

N-[2-(2-Methoxyphenyl)benzylidene]-tert-butylamine N-oxide - PMC - NIH. Available at: [Link]

-

This compound | C12H19NO | CID 961526 - PubChem. Available at: [Link]

-

Mass Spectrometric Properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a New Representative of Designer Drugs of NBOMe Series and Derivatives Thereof - PubMed. Available at: [Link]

-

NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Available at: [Link]

-

2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine | C21H29NO3 | CID - PubChem. Available at: [Link]

-

N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online. Available at: [Link]

-

Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Available at: [Link]

- US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents.

-

Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... - ResearchGate. Available at: [Link]

-

Schematic of the 25I-NBOMe synthesis process - ResearchGate. Available at: [Link]

-

Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl 3. Available at: [Link]

- Infrared Spectroscopy - CDN.

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF - ResearchGate. Available at: [Link]

-

tert-BUTYLAMINE - Organic Syntheses Procedure. Available at: [Link]

-

Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe) Derivatives and Differentiation from their - ResearchGate. Available at: [Link]

-

Benzaldehyde, 2-methoxy- - the NIST WebBook. Available at: [Link]

-

Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe) | National Institute of Justice. Available at: [Link]

-

2-Methoxybenzaldehyde - Wikipedia. Available at: [Link]

-

CAS Numbers List - OEHCS Inc. - Occupational & Environmental Health Consulting Service. Available at: [Link]

-

Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed. Available at: [Link]

-

(PDF) Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper - ResearchGate. Available at: [Link]

-

Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient - HIMS. Available at: [Link]

-

25I-NBOMe - Wikipedia. Available at: [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - NIH. Available at: [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

-

A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane - ChemSpider Synthetic Pages. Available at: [Link]

-

infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine... - ResearchGate. Available at: [Link]

-

25I-NBOMe - SWGDrug. Available at: [Link]

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe) | National Institute of Justice [nij.ojp.gov]

- 18. This compound | C12H19NO | CID 961526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. europeanreview.org [europeanreview.org]

- 22. researchgate.net [researchgate.net]

- 23. drugsandalcohol.ie [drugsandalcohol.ie]

- 24. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 25. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Methoxybenzyl)-2-methylpropan-2-amine: Synthesis, Characterization, and Predicted Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2-Methoxybenzyl)-2-methylpropan-2-amine. As a compound of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its characteristics is crucial. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates established chemical principles and data from analogous structures to present a robust predictive profile.

Molecular Structure and Identification

This compound, also known as N-(2-methoxybenzyl)-tert-butylamine, is a secondary amine featuring a sterically hindered tert-butyl group and a 2-methoxybenzyl substituent attached to the nitrogen atom. This unique combination of a bulky aliphatic group and an aromatic moiety influences its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₁₂H₁₉NO | Based on chemical structure |

| Molecular Weight | 193.29 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid | Inferred from properties of similar N-benzylated amines and tert-butylamine. |

| Boiling Point | > 200 °C | Expected to be significantly higher than tert-butylamine (43-47 °C) and 2-methoxybenzylamine (~225 °C) due to increased molecular weight and van der Waals forces.[1][2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | The nonpolar tert-butyl and benzyl groups suggest good solubility in organic solvents, while the polar amine and methoxy groups may allow for limited aqueous solubility. |

| pKa | ~10-11 | The pKa is expected to be in the typical range for secondary amines. |

Synthesis and Reaction Chemistry

The most direct and efficient method for the synthesis of this compound is through reductive amination. This well-established reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of the target compound can be achieved by the reaction of 2-methoxybenzaldehyde with tert-butylamine in the presence of a suitable reducing agent.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard reductive amination procedures. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add tert-butylamine (1.0-1.2 eq) to the solution. The steric hindrance of the tert-butyl group may slow the reaction, so a slight excess of the amine can be beneficial.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[3][4] It should be added portion-wise to control the reaction rate and any potential exotherm. Alternatively, sodium triacetoxyborohydride can be used in a one-pot procedure where the amine, aldehyde, and reducing agent are mixed together from the start.

-

Quenching and Work-up: After the reduction is complete (as indicated by monitoring techniques), quench the reaction by carefully adding water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Predicted Spectroscopic Properties

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | - Aromatic protons (4H): ~6.8-7.3 ppm (multiplet).- Methoxy protons (3H): ~3.8 ppm (singlet).- Benzyl CH₂ protons (2H): ~3.7 ppm (singlet).- tert-Butyl CH₃ protons (9H): ~1.1 ppm (singlet).- N-H proton (1H): Broad singlet, variable chemical shift. | The chemical shifts are estimated based on typical values for similar structural motifs. The N-H proton signal is often broad and may exchange with D₂O.[5] |

| ¹³C NMR | - Aromatic carbons: ~110-160 ppm.- Methoxy carbon: ~55 ppm.- Benzyl CH₂ carbon: ~50-60 ppm.- tert-Butyl quaternary carbon: ~50-55 ppm.- tert-Butyl CH₃ carbons: ~28-30 ppm. | Predicted chemical shift ranges for the different carbon environments in the molecule.[5] |

| IR Spectroscopy | - N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.- C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹.- C=C stretches (aromatic): ~1450-1600 cm⁻¹.- C-O stretch (methoxy): ~1240 cm⁻¹. | The N-H stretch for a secondary amine is typically a single, weaker band compared to the two bands seen for primary amines.[6] |

| Mass Spectrometry (EI) | - Base Peak: m/z 121 (cleavage of the C-N bond to form the stable 2-methoxybenzyl cation).- Molecular Ion (M⁺): A weak peak at m/z 193.- Other fragments: m/z 178 (M-15, loss of a methyl group), m/z 91 (tropylium ion). | The fragmentation pattern is predicted to be dominated by the formation of the highly stable 2-methoxybenzyl cation. This is a characteristic fragmentation for N-(2-methoxybenzyl) substituted compounds. |

Safety and Handling

Specific toxicological data for this compound is not available. However, based on its chemical class (amines), it should be handled with appropriate care in a well-ventilated fume hood.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Potential Applications and Future Research

The structural motifs within this compound suggest potential applications as a building block in organic synthesis. The secondary amine functionality allows for further derivatization, and the combination of a bulky, lipophilic tert-butyl group with the 2-methoxybenzyl moiety could be explored in the design of novel ligands for metal catalysis or as scaffolds in medicinal chemistry.

Further research is required to experimentally determine the physical and chemical properties, spectroscopic data, and biological activity of this compound to validate the predictive models presented in this guide.

References

-

LJMU Research Online. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

-

DEA Diversion Control Division. 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile). [Link]

-

PubChem. 2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine. [Link]

-

EMCDDA. Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

-

Wikipedia. 25I-NBOMe. [Link]

-

Wikipedia. para-Methoxymethamphetamine. [Link]

-

ResearchGate. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. [Link]

-

PubMed. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. [Link]

-

Tang, W., et al. NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. [Link]

-

NIST. 2-Propanamine, 2-methyl-. [Link]

- Google Patents. Simple method for preparing to tert-butyl benzyl amine.

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

ResearchGate. Mass spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.... [Link]

-

PubChem. N-tert-Butyl-2-methoxyethylamine. [Link]

-

HIMS. Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient. [Link]

- Google Patents. Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

-

Wikipedia. tert-Butylamine. [Link]

-

ChemSpider Synthetic Pages. A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

-

PubChem. 2-Methoxybenzylamine. [Link]

- Google Patents. Technique for synthesizing tert-butylamine.

-

Ataman Kimya. TERT-BUTYLAMINE. [Link]

-

Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

-

Sanjay Chemicals. TRI-N-BUTYLAMINE. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine. [Link]

Sources

- 1. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

NMR and mass spectrometry data for N-(2-Methoxybenzyl)-2-methylpropan-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Introduction: The Imperative of Structural Verification

In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can invalidate extensive biological, toxicological, and pharmacological studies, leading to significant losses in time and resources. This compound, a secondary amine featuring both aromatic and bulky aliphatic moieties, serves as an excellent case study for the application of modern spectroscopic techniques. Its structure presents distinct features—an aromatic ring with an electron-donating methoxy group, a sterically hindered tert-butyl group, a secondary amine linkage, and a benzylic methylene bridge—that are readily interrogated by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides a detailed analysis of the expected NMR and MS data for this compound. Rather than merely presenting data, we will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and professionals who rely on precise analytical data to drive their scientific endeavors.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. Based on the structure of this compound, we can predict a spectrum with several key signals. The electronegativity of adjacent oxygen and nitrogen atoms will cause a downfield shift (higher ppm value) for nearby protons.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| a | 7.20 - 7.40 | Multiplet | 2H | Ar-H (H-4, H-6) | Protons on the aromatic ring, deshielded by ring current. |

| b | 6.80 - 7.00 | Multiplet | 2H | Ar-H (H-3, H-5) | Protons on the aromatic ring, deshielded by ring current. |

| c | 3.85 | Singlet | 3H | -OCH ₃ | Protons on a carbon adjacent to an electronegative oxygen atom. |

| d | 3.75 | Singlet | 2H | Ar-CH ₂-NH- | Benzylic protons adjacent to a nitrogen atom. |

| e | 1.50 (approx.) | Singlet (broad) | 1H | -NH - | Proton on a heteroatom; signal is often broad and its position can vary.[3] |

| f | 1.15 | Singlet | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, adjacent to a quaternary carbon, resulting in a singlet. |

Note: The exact chemical shifts of aromatic protons (a, b) can be complex due to the combined electronic effects of the methoxy and benzylamine substituents.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon environment in the molecule. The chemical shift of a ¹³C signal is highly sensitive to the atom's hybridization and the electronegativity of its neighbors.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| 157.5 | C -OCH₃ (Ar) | Aromatic carbon directly bonded to the highly electronegative oxygen atom, resulting in a significant downfield shift.[6] |

| 130.5 | C H₂ (Ar) | Quaternary aromatic carbon where the benzylamine group is attached. |

| 128.5 | Ar-C H | Aromatic methine carbon. |

| 127.0 | Ar-C H | Aromatic methine carbon. |

| 120.5 | Ar-C H | Aromatic methine carbon. |

| 110.0 | Ar-C H | Aromatic methine carbon, shifted upfield due to the ortho/para directing effect of the -OCH₃ group. |

| 55.5 | -OC H₃ | Carbon of the methoxy group, bonded to electronegative oxygen. |

| 52.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| 50.0 | Ar-C H₂-NH- | Benzylic carbon, shifted downfield by its attachment to the aromatic ring and nitrogen. |

| 29.5 | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality NMR data for a small molecule like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual signal should not overlap with key analyte signals.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shift scale.[2]

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-45 degree pulse angle to acquire the Free Induction Decay (FID).

-

Set the acquisition time to ~3-4 seconds and the relaxation delay to 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum (each carbon appears as a singlet) and benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Set the spectral width to ~240 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Molecular Ion and Fragmentation Pathways

The molecular formula is C₁₂H₁₉NO. The monoisotopic mass is calculated to be 193.1467 Da. In an EI-MS spectrum, the peak corresponding to this mass is the molecular ion (M⁺˙). The fragmentation of this ion is governed by the formation of the most stable carbocations and neutral radicals.[8]

Key fragmentation pathways include:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen and beta to the aromatic ring. This yields a highly stable, resonance-delocalized 2-methoxybenzyl cation (or tropylium ion). This is often the base peak in the spectrum.

-

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the tert-butyl group can occur, leading to the loss of a tert-butyl radical.

-

Loss of Methoxy Group: Fragmentation can involve the loss of a methyl radical (·CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

// Node styles molecular_ion [label="this compound\n[M]⁺˙\nm/z = 193", fillcolor="#F1F3F4", fontcolor="#202124"]; frag_121 [label="2-Methoxybenzyl Cation\n[C₈H₉O]⁺\nm/z = 121 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag_136 [label="[M - C₄H₉]⁺\nm/z = 136", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag_91 [label="Tropylium Cation\n[C₇H₇]⁺\nm/z = 91", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges (Fragmentation Steps) molecular_ion -> frag_121 [label=" - C₄H₁₀N•\n Benzylic Cleavage", color="#EA4335"]; molecular_ion -> frag_136 [label=" - C₄H₉•\n α-Cleavage", color="#4285F4"]; frag_121 -> frag_91 [label=" - CH₂O", color="#34A853"];

// Invisible nodes for layout {rank=same; molecular_ion;} {rank=same; frag_121; frag_136;} {rank=same; frag_91;} }

Caption: Proposed EI-MS Fragmentation Pathway

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 121 | [C₈H₉O]⁺ | Base Peak . Benzylic cleavage forming the 2-methoxybenzyl cation. |

| 136 | [M - C₄H₉]⁺ | Alpha-cleavage with loss of a tert-butyl radical. |

| 91 | [C₇H₇]⁺ | Loss of formaldehyde (CH₂O) from the m/z 121 fragment to form the tropylium cation.[9] |

| 57 | [C₄H₉]⁺ | tert-butyl cation. |

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction:

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Alternatively, for a pure, volatile sample, a direct insertion probe can be used.

-

-

Ionization:

-

Introduce the sample into the ion source, which is under high vacuum.

-

Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a high-energy radical cation (the molecular ion).

-

-

Mass Analysis:

-

Accelerate the newly formed ions out of the ion source using an electric field.

-

Pass the ions through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Output:

-

The instrument's software plots the relative abundance of ions versus their m/z ratio, generating the mass spectrum.

-

Conclusion: A Cohesive Structural Portrait

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating structural characterization of this compound. ¹H NMR confirms the presence and relative numbers of all proton types, from the distinct tert-butyl singlet to the aromatic multiplet patterns. ¹³C NMR maps the complete carbon framework, confirming the number of unique carbon environments. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern consistent with the proposed structure, with the characteristic formation of a stable 2-methoxybenzyl cation (m/z 121) serving as a key diagnostic fingerprint. This multi-faceted analytical approach ensures the highest degree of confidence in the molecule's identity, a prerequisite for any advanced scientific investigation.

References

-

Brandt, S. D., et al. (2014). "N-(2-methoxybenzyl)ethanamine (25I-NBOMe)." LJMU Research Online. Available at: [Link]

-

Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

Casale, J. F., & Hays, P. A. (2012). "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I." Microgram Journal, 9(2), 84-109. Available at: [Link]

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." Available at: [Link]

-

Stellpflug, S. J., et al. (2014). "2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing." Journal of Medical Toxicology, 10(1), 45-50. Available at: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). "Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe)." Available at: [Link]

-

Palamar, J. J., & Sowe, M. (2015). "NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review." European Review for Medical and Pharmacological Sciences, 19, 3270-3281. Available at: [Link]

-

Rickli, A., et al. (2015). "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)." Neuropharmacology, 99, 546-553. Available at: [Link]

-

Organic Spectroscopy International. (2015). "MASS SPECTRUM OF ETHERS." Available at: [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." Available at: [Link]

-

Flammang, R., et al. (2003). "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Journal of Mass Spectrometry, 38(1), 59-69. Available at: [Link]

-

Wikipedia. "25I-NBOMe." Available at: [Link]

-

UW-Madison Libraries. "Spectral Database for Organic Compounds, SDBS." Available at: [Link]

-

Chemistry LibreTexts. (2023). "Interpreting C-13 NMR Spectra." Available at: [Link]

-

Wikipedia. "para-Methoxymethamphetamine." Available at: [Link]

-

MDPI. "Molbank | Topical Collection : Heterocycle Reactions." Available at: [Link]

-

Chemistry LibreTexts. (2024). "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]

-

Re3data.org. "Spectral Database for Organic Compounds." Available at: [Link]

-

Wikipedia. "Spectral Database for Organic Compounds." Available at: [Link]

-

Michigan State University Department of Chemistry. "Proton NMR Table." Available at: [Link]

-

Oregon State University. "13C NMR Chemical Shift." Available at: [Link]

-

ResearchGate. "Fragmentation Mechanisms of Protonated Benzylamines... | Request PDF." Available at: [Link]

-

YouTube. "Mass Spectrometry Part 4-Fragmentation in Ethers." Available at: [Link]

-

Dummies.com. "How to Identify Molecular Fragmentation Patterns in Mass Spectrometry." Available at: [Link]

-

ACS Publications. "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides." Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Chemistry Steps. "13C Carbon NMR Spectroscopy." Available at: [Link]

-

Lafayette College Libraries. "Spectral database for organic compounds, SDBS." Available at: [Link]

-

Bioregistry. "Spectral Database for Organic Compounds." Available at: [Link]

-

PubMed. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Available at: [Link]

-

National Institutes of Health (NIH). "Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes." Available at: [Link]

-

Chemguide. "interpreting C-13 NMR spectra." Available at: [Link]

-

University of Manitoba. "The values for proton and C-13 chemical shifts given below are typical approximate ranges only." Available at: [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Putative Mechanism of Action for N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Prepared by: Gemini, Senior Application Scientist For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a novel chemical entity whose biological activity and mechanism of action have not been formally characterized. This guide proposes a putative mechanism of action based on a detailed analysis of its structural motifs: a benzylamine core, an ortho-methoxy substitution on the benzyl ring, and a sterically hindering tert-butyl group on the amine. We hypothesize that this compound acts as a selective modulator of a G protein-coupled receptor (GPCR), likely a dopamine or serotonin receptor subtype, due to structural similarities with known monoaminergic ligands.[1][2] This document outlines a comprehensive, multi-phase experimental strategy to rigorously test this hypothesis, proceeding from initial target identification and binding characterization to functional assays and downstream signaling analysis. Detailed, self-validating protocols and data interpretation frameworks are provided to guide researchers in elucidating the compound's pharmacological profile.

Structural Analysis and Hypothesis Formulation

The molecular structure of this compound presents several key features that inform our central hypothesis.

-

Benzylamine Core: The benzylamine scaffold is a privileged structure in neuropharmacology, forming the backbone of many compounds that interact with monoamine neurotransmitter systems.[3][4] Its presence suggests a potential interaction with dopamine, serotonin, or norepinephrine receptors or transporters.[3]

-

Ortho-Methoxy Group: The methoxy group at the ortho-position of the benzyl ring can significantly influence binding affinity and selectivity. It can act as a hydrogen bond acceptor and its position can dictate the ligand's orientation within a receptor's binding pocket. Methoxybenzyl moieties are found in various biologically active compounds, including potent receptor agonists and antagonists.[5][6]

-

Tert-Butyl Group: The N-tert-butyl group provides significant steric bulk.[7] This feature often imparts selectivity for specific receptor subtypes by preventing the ligand from binding to receptors with smaller or more constrained binding pockets.[8][9][10] This steric hindrance is a key element in our hypothesis of receptor selectivity.

Based on this analysis, we posit that This compound functions as a selective antagonist of the Dopamine D2 receptor (D2R) , a Gαi-coupled GPCR. The benzylamine core provides the primary pharmacophore for dopaminergic activity, while the combined electronic and steric effects of the ortho-methoxy and tert-butyl groups, respectively, confer selectivity for the D2R over other dopamine receptor subtypes (e.g., D1-like) and related monoamine receptors.[11][]

Proposed Experimental Validation Workflow

A logical, phased approach is required to systematically test this hypothesis. The workflow is designed to first establish target binding, then characterize the functional consequence of that binding, and finally, elucidate the downstream cellular effects.

Caption: Experimental workflow for MOA validation.

Phase 1: Target Identification and Binding Characterization

The initial phase aims to confirm direct physical interaction between the compound and its hypothesized target, the D2 receptor.

In Silico Molecular Docking

Rationale: Molecular docking serves as a cost-effective initial screen to predict the binding pose and estimate the binding affinity of the compound to a library of GPCRs, including all dopamine receptor subtypes (D1-D5).[13][14][15][16] This computational approach helps prioritize experimental resources and refine the binding hypothesis.[17]

Protocol: In Silico Docking with AutoDock Vina [14][15]

-

Protein Preparation: Obtain the crystal structure of the human Dopamine D2 receptor (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[14]

-

Ligand Preparation: Generate a 3D structure of this compound. Optimize its geometry and define rotatable bonds.[14]

-

Grid Box Definition: Define a search space (grid box) encompassing the known orthosteric binding pocket of the D2 receptor.[14]

-

Docking Simulation: Run the docking algorithm to predict the most favorable binding poses of the ligand within the receptor's active site.

-

Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. Compare the predicted affinity for D2R against other dopamine and serotonin receptor models.

Radioligand Binding Assays

Rationale: Following promising in silico results, radioligand binding assays provide the gold-standard experimental evidence for direct ligand-receptor interaction.[18][19] A competition binding assay will determine the compound's affinity (Ki) for the D2 receptor.[18] Saturation binding assays can further characterize the nature of this interaction.[20]

Protocol: Competition Radioligand Binding Assay [18][21]

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells). Determine the total protein concentration using a BCA assay.[21]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a known D2R radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound.[21]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[21]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes with bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.[21]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, from which the binding affinity constant (Ki) can be calculated using the Cheng-Prusoff equation.[21]

Data Interpretation: A low nanomolar Ki value at the D2R, coupled with significantly higher Ki values (>100-fold) at other dopamine and serotonin receptors, would provide strong evidence for high-affinity, selective binding, supporting our central hypothesis.

| Table 1: Hypothetical Binding Affinity (Ki) Data | |

| Receptor Target | Putative Ki (nM) |

| Dopamine D2 | 5.2 |

| Dopamine D1 | > 1,000 |

| Dopamine D3 | 89.5 |

| Serotonin 5-HT2A | > 2,500 |

| Serotonin 5-HT1A | > 5,000 |

Phase 2: Functional Activity Characterization

Once binding is confirmed, the next phase is to determine the functional consequence of this interaction. As a hypothesized antagonist of the Gαi-coupled D2R, the compound is expected to block agonist-induced inhibition of adenylyl cyclase.

cAMP Accumulation Assay

Rationale: D2 receptors couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][22][23] An antagonist will block the ability of a known D2R agonist (like quinpirole) to suppress cAMP production. This assay directly measures the functional output of Gαi pathway modulation.[24][25][26]

Protocol: HTRF or AlphaScreen cAMP Assay [27]

-

Cell Culture: Seed cells expressing the D2 receptor into 384-well plates.

-

Forskolin Stimulation: Pre-treat cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. This creates a robust signal window for measuring inhibition.[27]

-

Compound Treatment: Add the test compound at various concentrations, followed by a fixed concentration (e.g., EC80) of a D2R agonist (e.g., quinpirole). Include controls for basal cAMP (forskolin only) and maximal inhibition (forskolin + saturating agonist).

-

Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., AlphaScreen or HTRF).[27]

-

Data Analysis: Plot the cAMP signal against the log concentration of the test compound. The data should yield an IC50 value, representing the concentration at which the compound reverses 50% of the agonist-induced cAMP suppression.

Data Interpretation: A potent IC50 value in this assay would confirm the compound's role as a functional D2R antagonist. The absence of activity in agonist mode (i.e., the compound alone does not decrease cAMP) would rule out inverse agonism.

Phase 3: Downstream Signaling Pathway Analysis

To build a more comprehensive model, we must investigate signaling pathways downstream of G protein activation. This includes both G protein-dependent and potentially G protein-independent pathways, such as those mediated by β-arrestin.

Western Blot for MAPK/ERK Pathway Modulation

Rationale: D2 receptor signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2 phosphorylation.[23][28] D2R activation has been shown to alter the phosphorylation state of ERK.[23] As an antagonist, our compound should block agonist-induced changes in ERK phosphorylation. Western blotting with phospho-specific antibodies is a standard method to quantify these changes.[29][30][31][32]

Protocol: Phospho-ERK1/2 Western Blot [29][32]

-

Cell Treatment: Culture D2R-expressing cells to near-confluence. Starve the cells in serum-free media for several hours.

-

Stimulation: Pre-incubate cells with the test compound or vehicle for 30 minutes, then stimulate with a D2R agonist for 5-10 minutes.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[32]

-

Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band densities and express p-ERK levels as a ratio to total ERK.

Data Interpretation: If the D2R agonist induces a change in p-ERK levels, a functional antagonist should reverse this effect in a concentration-dependent manner. This provides further evidence of the compound's impact on downstream signaling cascades.

Caption: Putative signaling pathway for D2R antagonism.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. The proposed experiments systematically progress from demonstrating target binding to confirming functional antagonism and mapping downstream signaling effects. The collective data from these studies will provide a comprehensive pharmacological profile of the compound.

Should the data support the D2R antagonist hypothesis, future studies could explore its potential for biased antagonism by investigating β-arrestin recruitment, assessing its in vivo efficacy in animal models of psychosis or other CNS disorders, and performing detailed pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

References

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

-

Kobilka, B. & Suno, R. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Available from: [Link]

-

Creative Bioarray. cAMP Assay. Available from: [Link]

-

Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

-

Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. Cellular and Molecular Neurobiology, 39(1), 1-5. Available from: [Link]

-

Beaulieu, J. M., et al. (2015). Dopamine Signaling in reward-related behaviors. Frontiers in Behavioral Neuroscience, 9, 269. Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

-

Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

-

Wikipedia. Dopamine receptor. Available from: [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Western blot results of the mitogen-activated protein kinase (MAPK) pathways. Available from: [Link]

-

Sense of Mind. (2022). Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube. Available from: [Link]

-

De Ponti, F., et al. (2001). Pharmacology of serotonin: what a clinician should know. Gut, 48(3), 303-314. Available from: [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8. Available from: [Link]

-

ResearchGate. Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway. Available from: [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current opinion in neurobiology, 21(3), 414-420. Available from: [Link]

-

Wikipedia. 5-HT receptor. Available from: [Link]

-

National Center for Biotechnology Information. Serotonin Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]

-

Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 319-335. Available from: [Link]

-

Peroutka, S. J. (1984). Serotonin Receptors. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 687-691. Available from: [Link]

-

Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135-164. Available from: [Link]

-

University of Cambridge. Session 4: Introduction to in silico docking. Available from: [Link]

-

Latorraca, N. R., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR protocols, 3(3), 101563. Available from: [Link]

-

Scribd. In-Silico Docking Studies. Available from: [Link]

-

Jones, C. A., & Shiu, P. K. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 520, 151-165. Available from: [Link]

-

Miller, D. D., et al. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of medicinal chemistry, 22(12), 1483-1487. Available from: [Link]

-

Pitzschke, A. (2010). Analysis of MAPK activities using MAPK-specific antibodies. Methods in molecular biology (Clifton, N.J.), 661, 211-224. Available from: [Link]

-

Hristova, M., et al. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in enzymology, 521, 295-310. Available from: [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

-

Wikipedia. Benzylamine. Available from: [Link]

-

University of Tromsø. Molecular Docking Tutorial. Available from: [Link]

-

YouTube. (2024). In-Silico Molecular Docking Based Drug Repurposing Approaches. Available from: [Link]

-

Zerbe, O., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(2), 126-130. Available from: [Link]

-

Singh, R., et al. (2021). Computational and experimental approaches to probe GPCR activation and signaling. Briefings in Bioinformatics, 22(6), bbab242. Available from: [Link]

-

Zerbe, O., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(2), 126-130. Available from: [Link]

-

PubChem. 4-Methoxybenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]

-

Neff, R. K., & Doyle, A. G. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. The Journal of organic chemistry, 86(17), 11849-11858. Available from: [Link]

-

Sun, Y., et al. (2021). A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. Molecules (Basel, Switzerland), 26(11), 3293. Available from: [Link]

-

Khelashvili, G., et al. (2015). Molecular mechanisms of GPCR signaling: Enhancing therapeutic design through structure-function studies. Journal of molecular signaling, 10, 3. Available from: [Link]

-

Wikipedia. 5-MeO-T-NBOMe. Available from: [Link]

-

ResearchGate. A Probable interaction mechanism between Host and Guest. Available from: [Link]

-

Harris, B. D., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of cell science, 135(2), jcs259344. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 4-Methoxybenzyl Alcohol: A Versatile Aromatic Compound. Available from: [Link]

-

Bornscheuer, U. T. (2003). The tert-butyl group in chemistry and biology. Chembiochem : a European journal of chemical biology, 4(7), 578-585. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 3. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-MeO-T-NBOMe - Wikipedia [en.wikipedia.org]

- 7. The tert-butyl group in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 14. scribd.com [scribd.com]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. m.youtube.com [m.youtube.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 24. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. resources.revvity.com [resources.revvity.com]

- 28. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound, N-(2-Methoxybenzyl)-2-methylpropan-2-amine. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind critical experimental choices, from precursor selection to data refinement and validation, ensuring a robust and reproducible crystallographic workflow. The protocols described herein are designed as self-validating systems, incorporating quality control checkpoints to guarantee the integrity of the final structural model. All methodologies are grounded in authoritative standards and supported by comprehensive references.

Introduction: The Rationale for Structural Elucidation

This compound is a substituted benzylamine derivative. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. The presence of a flexible benzyl group, a bulky tert-butyl moiety, and a methoxy substituent introduces specific steric and electronic features that govern molecular conformation and intermolecular interactions.

Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount. This analysis provides definitive, high-resolution data on:

-

Molecular Conformation: Determining the torsion angles and the spatial orientation of the aromatic ring relative to the aliphatic chain.

-

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-stacking, which dictate the crystal packing and influence physical properties like solubility and melting point.

-

Absolute Stereochemistry: Confirming the stereochemistry if chiral centers are present.

-

Purity and Identity: Providing unambiguous confirmation of the chemical structure, complementing spectroscopic data from NMR and MS.

This guide establishes a definitive workflow for achieving a publication-quality crystal structure of the title compound, serving as a model for analogous small organic molecules.

Synthesis and Purification: A High-Purity Foundation

The quality of the final crystal structure is fundamentally dependent on the purity of the starting material. The selected synthetic route is a reductive amination, a reliable and high-yield method for forming secondary amines.

Synthetic Pathway

The synthesis proceeds via the reaction of 2-methoxybenzaldehyde with tert-butylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Caption: Synthetic and purification workflow for the target compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M), add tert-butylamine (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Expert Insight: The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent the formation of over-reduced byproducts.

-

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding distilled water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

-

Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20%).

-

Trustworthiness: The gradient elution is designed to first remove non-polar impurities, followed by the target amine, leaving more polar impurities on the column.

-

-

Fraction Collection & Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

-

Final Product: Remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid. Verify purity (>99%) using ¹H NMR and LC-MS before proceeding to crystallization.

Crystallization: The Art of Inducing Order

Growing diffraction-quality single crystals is often the most challenging step in structure determination.[1] A systematic screening of crystallization conditions is essential. For the title compound, which is expected to be a solid or a viscous oil at room temperature, solution-based methods are most appropriate.[2]

Rationale for Method Selection

Several classical crystallization techniques are employed to explore a wide range of supersaturation conditions.[3] The primary methods selected are Slow Evaporation, Vapor Diffusion, and Solvent Layering.[4] These methods provide gentle pathways to supersaturation, which is crucial for promoting the slow, ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.[5]

Crystallization Screening Protocol

A parallel screening approach is recommended to maximize efficiency.

Table 1: Crystallization Screening Conditions

| Method | Solvent System (Solvent:Antisolvent) | Temperature (°C) | Vial Setup |

| Slow Evaporation | Dichloromethane (DCM) | Room Temp. | 2 mL vial, covered with perforated parafilm |

| Ethyl Acetate | Room Temp. | 2 mL vial, covered with perforated parafilm | |

| Toluene | 4 | 2 mL vial, covered with perforated parafilm | |

| Vapor Diffusion | Toluene : Hexane | Room Temp. | 2 mL vial inside a 20 mL jar with antisolvent |

| Acetone : Diethyl Ether | Room Temp. | 2 mL vial inside a 20 mL jar with antisolvent | |

| Methanol : Water | 4 | 2 mL vial inside a 20 mL jar with antisolvent | |

| Solvent Layering | DCM : Pentane | Room Temp. | Carefully layer pentane over a DCM solution |

| Tetrahydrofuran (THF) : Hexane | Room Temp. | Carefully layer hexane over a THF solution |

-

Self-Validation: Each condition acts as an independent experiment. Failure to produce crystals in one system does not invalidate the others. The goal is to find at least one condition that yields suitable crystals. The quality of the resulting crystals (e.g., size, morphology, lack of twinning) is the ultimate validation metric.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[6][7] The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.[8]

Caption: High-level overview of the single crystal X-ray diffraction workflow.

Data Collection Protocol

-

Crystal Selection & Mounting: Under a polarized light microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a cryoloop using paratone oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

-

Expert Insight: Cryo-cooling minimizes atomic thermal motion, resulting in higher resolution data and reduced radiation damage to the crystal.

-

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CMOS or CCD).

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. Software will typically index the reflections and propose a unit cell.

-

Data Collection Strategy: Based on the determined space group, devise a data collection strategy to measure a complete and redundant set of diffraction intensities across a sphere of reciprocal space. This usually involves a series of scans (e.g., ω-scans) at different detector and crystal orientations. Aim for a resolution of at least 0.8 Å for small organic molecules.

Structure Solution and Refinement Protocol

This stage uses specialized crystallographic software (e.g., SHELXT for solution, SHELXL for refinement, within a graphical interface like Olex2).

-

Data Reduction: Integrate the raw diffraction images to obtain a list of Miller indices (hkl) and their corresponding intensities. Apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.[9] This map should reveal the positions of most non-hydrogen atoms.

-

Model Building & Refinement: Assign atoms to the electron density peaks. Refine the model iteratively using full-matrix least-squares.

-

Anisotropic Refinement: Refine non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) or locate them from the difference Fourier map if data quality is high.

-

Trustworthiness: The refinement process minimizes the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|). The quality of the final model is assessed by figures of merit such as R1, wR2, and Goodness-of-Fit (GooF).

-

Data Validation and Interpretation

Model Validation

Before interpretation, the final structural model must be rigorously validated.

-

checkCIF Protocol: The primary tool for validation is the checkCIF algorithm from the International Union of Crystallography (IUCr). This program checks the Crystallographic Information File (CIF) for self-consistency, compliance with crystallographic conventions, and potential structural issues.

-

Alert Resolution: The checkCIF report will generate alerts (A, B, C, G) that must be addressed. Each alert should be investigated and either resolved by further refinement or explained in the final report.

-

Expert Insight: Common alerts for organic structures include missed twinning, incorrect space group assignment, or disordered moieties. A clean checkCIF report is the hallmark of a trustworthy structure.

-

Interpretation of Structural Features

The validated CIF provides a wealth of quantitative data.

Table 2: Key Crystallographic and Structural Parameters (Hypothetical Data)

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell (a, b, c) | 10.2 Å, 8.5 Å, 15.1 Å | Dimensions of the unit cell. |

| Unit Cell (α, β, γ) | 90°, 105.2°, 90° | Angles of the unit cell. |

| Volume (V) | 1260 ų | Volume of the unit cell. |

| Molecules per Cell (Z) | 4 | Number of molecules in the unit cell. |

| Final R1 [I>2σ(I)] | 0.045 | A measure of the agreement between observed and calculated data. |

| wR2 (all data) | 0.115 | A weighted measure of agreement for all data. |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |

| Key Torsion Angle | C(aryl)-C(benzyl)-N-C(tert) = 175.5° | Defines the extended conformation of the molecule. |

The final analysis should discuss the molecular conformation, identify any intramolecular hydrogen bonds, and describe the intermolecular interactions (e.g., C-H···π interactions, van der Waals contacts) that build the three-dimensional crystal lattice. This detailed structural information is invaluable for understanding the solid-state behavior of the compound and for structure-based drug design.

References

-